molecular formula C9H13Cl2FN2 B1434194 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride CAS No. 1704064-95-8

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride

Cat. No.: B1434194
CAS No.: 1704064-95-8
M. Wt: 239.11 g/mol
InChI Key: MAOXDDHGAMJIOW-UHFFFAOYSA-N
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Description

5-Chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride (CAS: 1504056-40-9) is a halogenated pyridine derivative with the molecular formula C₉H₁₂ClFN₂ and a molecular weight of 202.66 g/mol . The compound features a pyridine ring substituted with chlorine at position 5, fluorine at position 3, and a diethylamine group at position 2 (Figure 1). Its hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.

Biological Activity

5-Chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is C10H13ClF2N2·HCl. The compound features a pyridine ring substituted with chlorine and fluorine atoms, which are critical for its biological activity. The presence of the diethylamine group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in various signaling pathways. For instance, pyridine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a validated target in malaria treatment, suggesting that this compound may exhibit similar inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have demonstrated that modifications to the pyridine ring can significantly influence biological activity:

ModificationEffect on Activity
Addition of halogensIncreased potency against specific targets
Variation in alkyl groupsAltered pharmacokinetic properties
Substituent position on the ringChanges in receptor binding affinity

Research has shown that certain structural modifications enhance selectivity and reduce toxicity, which is essential for therapeutic applications .

Anticancer Activity

Recent studies indicate that pyridine derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and MDA-MB-231 cells. These compounds induced apoptosis and inhibited cell proliferation effectively .

Anti-Infective Properties

The compound's potential as an anti-infective agent has also been explored. It has been suggested that its mechanism may involve interference with bacterial cell wall synthesis or DNA replication processes, akin to other known antibacterial agents .

Case Studies

  • Case Study on Anticancer Efficacy : A study reported that a related pyridine derivative demonstrated potent growth inhibition in breast cancer cells, achieving an IC50 value of approximately 9 μM, significantly better than standard treatments like 5-Fluorouracil .
  • In Vivo Toxicity Assessment : Toxicological evaluations indicated no acute toxicity at doses up to 2000 mg/kg in animal models, highlighting a favorable safety profile that warrants further clinical investigation .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that pyridine derivatives, including 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Properties
The compound's structural features position it as a candidate for anticancer drug development. Analogous compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Investigations into the structure-activity relationship (SAR) of pyridine derivatives have highlighted the importance of halogen substitutions in enhancing biological activity .

Neuropharmacology
Pyridine derivatives are often explored for their neuropharmacological effects. The incorporation of diethylamine groups has been linked to improved binding affinity to neurotransmitter receptors, indicating potential applications in treating neurological disorders .

Agrochemical Applications

Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Studies have shown that fluorinated pyridine derivatives can enhance the biological activity of herbicides and insecticides. For instance, the introduction of fluorine atoms can increase lipophilicity, improving the penetration of the compound into plant tissues .

Fungicidal Properties
There is growing interest in using this compound as a fungicide. Research on related compounds has indicated that they can disrupt fungal cell membranes, leading to effective control of plant pathogens .

Material Science Applications

Polymer Chemistry
In material science, pyridine derivatives are used as intermediates in synthesizing polymers with specific properties. The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Corrosion Inhibitors
Research has also explored the use of this compound as a corrosion inhibitor in metal protection applications. Its ability to form stable complexes with metal ions can prevent corrosion processes, making it valuable in industrial settings .

Case Studies

Study Title Application Area Findings
Antimicrobial Efficacy of Pyridine DerivativesPharmaceuticalsDemonstrated significant antibacterial activity against E. coli and S. aureus strains .
Structure-Activity Relationship of Fluorinated CompoundsCancer ResearchIdentified key modifications that enhance anticancer activity through apoptosis pathways .
Efficacy of Fluorinated Pyridines in AgricultureAgrochemicalsShowed improved herbicidal action compared to non-fluorinated analogs .
Development of High-performance PolymersMaterial ScienceEnhanced mechanical properties observed when incorporating pyridine derivatives into polymer blends .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) using controlled experiments. For example, fluorination at the 3-position of pyridine may require anhydrous conditions to prevent hydrolysis. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) can enhance purity . Monitor intermediates using thin-layer chromatography (TLC) or HPLC to identify side products .

Q. How can researchers characterize this compound’s structural integrity and confirm its identity?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at C3, chlorine at C5) and diethylamine proton signals in 1H^1H and 13C^{13}C NMR .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with Cl and F .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions involving the hydrochloride counterion .

Q. What are the critical solubility and formulation considerations for this compound in biological assays?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for stock solutions, and dilute into aqueous buffers (PBS, pH 7.4) for in vitro studies. Note hygroscopicity from the hydrochloride salt, which may require desiccated storage . For stability, perform accelerated degradation studies under varying pH and temperature conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s bioactivity in agrochemical or medicinal applications?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., acetylcholinesterase for pesticides) or receptor-binding studies (e.g., kinase targets in cancer). The fluoropyridine moiety may enhance binding affinity due to electron-withdrawing effects . Use isotopic labeling (e.g., 2H^2H-diethyl groups) to track metabolic pathways in plant or mammalian systems .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line provenance, serum-free media). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound purity. Validate results using orthogonal assays (e.g., MIC vs. time-kill kinetics) and cross-reference with structural analogs .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock, Glide) to model binding to proteins like cytochrome P450 or bacterial efflux pumps. Generate QSAR models using descriptors such as Cl/F electronegativity and diethylamine logP values to predict toxicity or permeability . Validate predictions with in vitro data .

Q. How can isotope-labeled derivatives of this compound be synthesized for pharmacokinetic tracing?

  • Methodological Answer : Replace ethyl groups with 2H^2H- or 13C^{13}C-labeled analogs via reductive amination using labeled acetaldehyde. Confirm isotopic incorporation via mass spectrometry and NMR . Use these derivatives in radiolabeled (e.g., 14C^{14}C) studies to track absorption/distribution in vivo.

Q. What experimental strategies identify degradation pathways under environmental or physiological stress?

  • Methodological Answer : Subject the compound to forced degradation (light, heat, oxidizers) and analyze products via LC-MS. For example, hydrolysis of the fluoropyridine ring may generate carboxylic acid derivatives, while HCl elimination could form imine intermediates . Compare degradation profiles in soil vs. aqueous matrices for agrochemical stability .

Q. How does polymorphism affect the compound’s physicochemical properties?

  • Methodological Answer : Screen for polymorphs using solvent evaporation or cooling crystallization. Characterize forms via DSC (melting point variation) and PXRD. Assess bioavailability differences between polymorphs in animal models .

Q. What cross-disciplinary applications exist beyond traditional medicinal chemistry?

  • Methodological Answer : Explore use in material science:
  • Coordination chemistry : Ligand synthesis for transition-metal catalysts (e.g., Pd-mediated cross-couplings) .
  • Polymer science : Incorporate into monomers for fluorinated polymers with enhanced thermal stability .

Comparison with Similar Compounds

Structural Analogs

The following table compares 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
5-Chloro-N,N-diethyl-3-fluoropyridin-2-amine HCl C₉H₁₂ClFN₂ 202.66 Cl (5), F (3), N,N-diethyl (2) High lipophilicity; hydrochloride salt
5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine HCl C₈H₈ClFN₂ 200.62 Cl (5), F (3), N-cyclopropyl (2) Cyclopropyl enhances metabolic stability
(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine HCl C₈H₁₂ClFN₄ 218.66 F (5), pyrrolidin-3-yl (N-substituent) Pyrimidine core; chiral center
3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine HCl C₁₁H₁₄Cl₂F₃N₃ 316.15 Cl (3), CF₃ (5), piperidin-4-yl (N-substituent) Bulky trifluoromethyl group; dual halogenation

Physicochemical Properties

  • Lipophilicity : The diethyl group in the target compound increases lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration compared to the cyclopropyl analog (logP ~2.0–2.5) .
  • Solubility: Hydrochloride salts generally improve aqueous solubility.
  • Melting Points : Pyridine hydrochlorides typically melt between 150–250°C. The diethyl-substituted compound is expected to have a lower melting point (~180°C) than the cyclopropyl analog (~220°C) due to reduced crystallinity .

Stability and Metabolic Considerations

  • Metabolic Stability : The cyclopropyl group () resists cytochrome P450 oxidation better than diethyl groups, which are prone to N-dealkylation .
  • Hydrolytic Stability: Fluorine at position 3 stabilizes the pyridine ring against hydrolysis compared to non-halogenated analogs .

Properties

IUPAC Name

5-chloro-N,N-diethyl-3-fluoropyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFN2.ClH/c1-3-13(4-2)9-8(11)5-7(10)6-12-9;/h5-6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOXDDHGAMJIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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